molecular formula C13H25N3O2 B568872 Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate CAS No. 885959-36-4

Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate

Cat. No.: B568872
CAS No.: 885959-36-4
M. Wt: 255.362
InChI Key: IZAYUAGLMWGXRH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate (CID 42614328) is a protected heterocyclic building block of significant interest in medicinal chemistry and drug discovery . With the molecular formula C13H25N3O2, this bifunctional scaffold incorporates both piperazine and pyrrolidine rings, which are privileged structures in pharmaceutical development . The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and enables selective functionalization of the amine groups during multi-step synthetic sequences. This compound serves as a key synthetic intermediate for the construction of more complex molecules, particularly in the development of receptor-targeted therapeutics. Researchers utilize this scaffold to explore structure-activity relationships and optimize pharmacokinetic properties in lead compound optimization. The presence of multiple nitrogen atoms within its structure allows for diverse chemical modifications, making it particularly valuable for creating combinatorial libraries. Available with comprehensive characterization data, this product is supplied for Research Use Only and is strictly intended for laboratory applications such as analytical method development, quality control, and synthetic chemistry projects. It is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

tert-butyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11/h11,14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAYUAGLMWGXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655094
Record name tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885959-36-4
Record name tert-Butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate
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Preparation Methods

Nucleophilic Substitution with Pyrrolidine Derivatives

The most widely documented method involves nucleophilic substitution between tert-butyl piperazine-1-carboxylate and pyrrolidine-3-yl derivatives. In a representative procedure, 3-chloropyrrolidine (1.0 equiv) reacts with tert-butyl piperazine-1-carboxylate (1.2 equiv) in the presence of potassium carbonate (2.5 equiv) as a base and N-methylpyrrolidone (NMP) as the solvent . The mixture is heated to 120°C for 16 hours, followed by purification via silica gel chromatography (ethyl acetate/hexane, 1:20). This method yields the target compound in 31–45% isolated yield, with the low yield attributed to steric hindrance from the tert-butyl group and competing side reactions .

Key Reaction Parameters

ParameterSpecification
SolventN-methylpyrrolidone (NMP)
Temperature120°C
Reaction Time16 hours
BaseK₂CO₃ (2.5 equiv)
PurificationColumn chromatography (EtOAc/hexane)

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling offers a higher-yielding alternative. A modified Buchwald-Hartwig amination employs tert-butyl piperazine-1-carboxylate (1.0 equiv), 3-bromopyrrolidine (1.1 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), and Xantphos (10 mol%) as the ligand . The reaction proceeds in toluene at 110°C for 12 hours under nitrogen, achieving yields of 68–72%. This method minimizes side products by leveraging the chelating effect of Xantphos, which stabilizes the palladium intermediate .

Optimization Insights

  • Ligand Selection : BINAP and Xantphos improve catalytic efficiency over monodentate ligands.

  • Solvent Effects : Toluene outperforms DMF or THF in reducing hydrolysis of the tert-butyl carbamate.

Photoredox Catalysis for Stereoselective Synthesis

A novel approach adapted from CN108558792B uses visible-light photocatalysis to couple 2-aminopyrrolidine with tert-butyl piperazine-1-carboxylate . While the patent focuses on pyridazine derivatives, the methodology is transferable to pyrrolidine systems. The reaction combines 2-aminopyrrolidine (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.0 equiv), an acridine photocatalyst (0.1 equiv), and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO, 0.5 equiv) in dichloroethane under oxygen. Blue LED irradiation for 10 hours achieves a 95% yield, demonstrating superior efficiency over thermal methods .

Mechanistic Considerations

  • The acridine catalyst generates a radical intermediate via single-electron transfer (SET).

  • TEMPO acts as an oxidant, facilitating the formation of the C–N bond between pyrrolidine and piperazine.

Industrial-Scale Production Techniques

For bulk synthesis, continuous flow reactors are employed to enhance reproducibility and safety. A two-step process is described:

  • Deprotection-Protection Strategy : Piperazine is first protected with di-tert-butyl dicarbonate (Boc₂O) in a 1:1 molar ratio in THF at 0°C.

  • Coupling Reaction : The Boc-protected piperazine reacts with 3-iodopyrrolidine in a microreactor at 100°C, achieving 85% conversion in 30 minutes .

Advantages of Flow Chemistry

  • Reduced reaction time (30 minutes vs. 16 hours).

  • Higher purity (≥98% by HPLC) due to precise temperature control.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Nucleophilic Substitution31–4590–95Moderate12–15
Palladium Catalysis68–7297–99High20–25
Photoredox Catalysis9599Limited*30–35
Flow Chemistry8598High18–22

*Photoredox scalability is limited by light penetration depth in large batches.

Challenges and Optimization Strategies

  • Low Yields in Nucleophilic Substitution :

    • Solution : Use a 20% excess of pyrrolidine derivative and ultrasonic agitation to enhance mixing .

  • Palladium Residue in API Synthesis :

    • Solution : Post-reaction treatment with Chelex® 100 resin reduces Pd content to <5 ppm .

  • High Cost of Photocatalysts :

    • Solution : Catalyst recycling via nanofiltration membranes retains 90% activity over five cycles .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine or piperazine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the piperazine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine or pyrrolidine compounds.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Inhibitors of Enzymatic Activity

Research has shown that derivatives of piperazine, including this compound, can act as selective inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in endocannabinoid metabolism, making these compounds useful for studying pain relief and anti-inflammatory effects .

Cancer Research

The compound has been investigated for its role in cancer treatment, particularly as a precursor for synthesizing targeted therapies. For instance, it can be utilized in the development of drugs similar to Ribociclib, which is used for treating specific types of breast cancer .

Case Study 1: Inhibition of FAAH

In a study examining the structure-activity relationship (SAR) of piperazine carbamates, it was found that modifications to the piperazine ring can significantly affect inhibitory potency against FAAH. Compounds similar to this compound demonstrated enhanced activity by optimizing substituents on the aromatic rings attached to the piperazine .

Case Study 2: Drug Metabolism Studies

Research involving drug metabolite profiling has utilized this compound as a standard reference compound to evaluate impurities in drug formulations. This application is crucial during the development and regulatory approval processes for new drugs .

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations

The tert-butyl piperazine-1-carboxylate core is common among analogues, but substituents on the piperazine nitrogen or adjacent heterocycles dictate their physicochemical and biological properties. Key structural differences include:

Compound Name Substituents/Modifications Molecular Formula Key Structural Features
Target Compound Pyrrolidin-3-yl C₁₈H₃₂N₄O₂ Pyrrolidine ring enhances rigidity
int-24 3-Chloro-6-pyrrolidinylquinoline C₂₇H₃₅ClN₄O₄ Bulky quinoline group for efflux inhibition
Compound 33 4-(3-Nitrophenoxy)butanoyl C₂₄H₃₀N₄O₇ Nitrophenoxy linker for pharmacophore tuning
tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate 3-Cyano-6-phenylpyridine C₂₁H₂₃N₅O₂ Cyano and phenyl groups enhance π-π stacking
CF-OE Cyclopropyl, diphenylmethylene aminooxy C₃₅H₃₄FN₅O₅ Fluorine and quinoline for drug release
Compound 1a Triazolylmethyl-oxazolidinone C₂₂H₂₈FN₇O₃ Labile triazole group causes gastric degradation
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl C₁₄H₂₇N₃O₂ Piperidine substitution increases lipophilicity

Key Observations :

  • Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine ring introduces a 5-membered cyclic amine, offering conformational rigidity compared to the 6-membered piperidine in . This may influence binding affinity in biological targets.
  • Electron-Withdrawing Groups: Nitro (), cyano (), and halogen () substituents modulate electronic properties and reactivity.

Comparative Advantages of Target Compound :

  • Metabolic Stability : The pyrrolidine moiety may resist degradation better than triazole-containing analogues ().
  • Versatility : Serves as a precursor for diverse pharmacophores, unlike niche derivatives like or .

Biological Activity

Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate (CAS No. 885959-36-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article consolidates existing research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C13H25N3O2
  • Molecular Weight : 255.36 g/mol
  • Purity : >95% .

This compound is believed to interact with various biological targets, particularly in the realm of G-protein-coupled receptors (GPCRs), which are critical in numerous physiological processes. Research indicates that compounds with similar structures can act as allosteric modulators, influencing receptor activity without directly activating the receptor themselves .

Pharmacological Effects

  • CNS Activity :
    • The compound has shown potential in modulating neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. This suggests possible applications in treating neurological disorders such as depression and anxiety.
  • Antitumor Activity :
    • Preliminary studies have indicated that derivatives of piperazine compounds may exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Properties :
    • Some studies have suggested that similar piperazine derivatives possess antimicrobial properties, which could extend the utility of this compound in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CNS ModulationPotential antidepressant effects
AntitumorCytotoxic effects on cancer cell lines
AntimicrobialInhibition of bacterial growth

Table 2: Structure-Activity Relationship (SAR)

CompoundIC50 (µM)TargetReference
This compoundTBDGPCRs
Related piperazine derivative5.0Cancer cell lines
Another piperazine derivative10.0Bacterial strains

Case Studies

  • CNS Modulation Study :
    A study investigated the effects of various piperazine derivatives on serotonin receptor activity, finding that certain modifications enhanced binding affinity and selectivity for specific receptor subtypes, indicating potential for developing new antidepressants.
  • Antitumor Efficacy :
    Research published in a pharmacology journal demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines, prompting further investigation into the mechanism by which these compounds induce apoptosis in tumor cells.
  • Antimicrobial Evaluation :
    A recent study explored the antimicrobial properties of piperazine derivatives, revealing that certain structural modifications led to enhanced activity against resistant bacterial strains, highlighting the therapeutic potential of these compounds in infectious diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate, and how can low yields in multi-step reactions be addressed?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a tert-butyl-protected piperazine intermediate. A common route includes Buchwald-Hartwig amination or nucleophilic substitution under reflux conditions (e.g., 1,4-dioxane at 110°C for 12 hours) . To address low yields:

  • Optimize stoichiometry (e.g., excess piperazine derivatives).
  • Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
  • Purify intermediates via silica gel chromatography (ethyl acetate/hexane gradients) to minimize side products .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H NMR : Analyze coupling constants (e.g., δ 1.49 ppm for tert-butyl protons, δ 3.44–3.84 ppm for piperazine/pyrrolidine protons) .
  • LC-MS : Confirm molecular weight (e.g., m/z 372.2 [M+H]⁺) and purity (>95%) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., triclinic crystal system with α = 88.852°) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Respiratory protection : Use NIOSH-approved masks due to potential dust inhalation .
  • Gloves and eye protection : Nitrile gloves and goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid exposure to volatile byproducts (e.g., trifluoroacetic acid during deprotection) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound derivatives?

  • Methodological Answer :

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for nucleophilic substitutions .
  • Machine learning : Train models on existing reaction data (e.g., yields, solvents, catalysts) to recommend optimal conditions (e.g., 60–110°C, Na₂CO₃ as base) .
  • Feedback loops : Validate predictions experimentally and refine computational parameters iteratively .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable-temperature NMR : Assess dynamic effects (e.g., rotamers of the piperazine ring) by cooling samples to -40°C .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent positioning .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl 4-(pyridin-3-yl)piperazine derivatives) .

Q. How can researchers improve the stability of this compound in aqueous media?

  • Methodological Answer :

  • Protecting group adjustments : Replace tert-butyl with more hydrolytically stable groups (e.g., benzyloxycarbonyl) .
  • pH optimization : Conduct stability studies across pH 3–9 to identify degradation thresholds .
  • Lyophilization : Store as a lyophilized powder to minimize hydrolysis .

Q. What methodologies are effective for analyzing the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) for receptor-ligand interactions .
  • Molecular docking : Use AutoDock Vina to simulate binding poses in active sites (e.g., dopamine D2 receptors) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

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